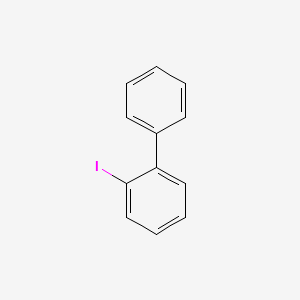

2-Iodobiphenyl

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-iodo-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9I/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUYDAGNUJWBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062185 | |

| Record name | 1,1'-Biphenyl, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2113-51-1 | |

| Record name | 2-Iodobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodobiphenyl (CAS: 2113-51-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobiphenyl, with the CAS number 2113-51-1, is an organoiodine compound that serves as a pivotal intermediate in organic synthesis.[1][2] Its biphenyl (B1667301) structure, substituted with a highly reactive iodine atom at the ortho position, makes it a versatile building block for the construction of complex molecular architectures.[3] This guide provides a comprehensive overview of its chemical and physical properties, key synthetic applications with detailed experimental protocols, and its role in the development of advanced materials and potentially bioactive molecules.

Physicochemical and Safety Data

This compound is a clear, colorless to yellow liquid or a white to pale yellow crystalline powder.[4][5] It is sensitive to light and should be stored accordingly.[6] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉I | [7][8] |

| Molecular Weight | 280.10 g/mol | [7][8] |

| Appearance | Clear colorless to yellow liquid or white to pale yellow crystalline powder | [4][5] |

| Melting Point | 54-57 °C | [1][6] |

| Boiling Point | 298-301 °C | [1] |

| Density | ~1.59 g/cm³ at 20-25 °C | [1][2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. | [1] |

| Refractive Index (n20/D) | 1.662 | [2] |

Safety Information:

This compound is classified as an environmentally hazardous substance and requires proper handling and disposal.[1] It is a combustible liquid and should be kept away from oxidizing agents.[1][9] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance) [1][10]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.934 | d | 7.8 | Aromatic CH |

| 7.55 - 7.18 | m | - | Aromatic CH |

| 7.003 | t | 7.8 | Aromatic CH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [4]

Mass Spectrometry (MS) [11]

| m/z | Interpretation |

| 280 | Molecular ion (M⁺) |

| 153 | [M-I]⁺ |

| 152 | [M-HI]⁺ |

| 76 | C₆H₄⁺ |

Key Synthetic Applications and Experimental Protocols

This compound is a valuable precursor in several classes of organic reactions, most notably in palladium- and copper-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of pharmaceuticals, natural products, and advanced materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. This compound can be coupled with a variety of boronic acids in the presence of a palladium catalyst and a base.

Experimental Protocol: Synthesis of 2-Phenylbiphenyl

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid.[12][13]

Materials:

-

This compound (1.0 mmol, 280.1 mg)

-

Phenylboronic acid (1.2 mmol, 146.3 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Water (1 mL)

Procedure:

-

To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Add the toluene, ethanol, and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 2-phenylbiphenyl.

Workflow for Suzuki-Miyaura Coupling:

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This compound can react with various alkenes, such as acrylates or styrenes, to produce substituted biphenyls.

Experimental Protocol: Synthesis of Ethyl (E)-3-(biphenyl-2-yl)acrylate

This protocol is a representative procedure for the Heck reaction of an aryl iodide with an acrylate (B77674).[4][5]

Materials:

-

This compound (1.0 mmol, 280.1 mg)

-

Ethyl acrylate (1.2 mmol, 120.1 mg, 0.13 mL)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

-

Triethylamine (B128534) (Et₃N) (1.5 mmol, 151.8 mg, 0.21 mL)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, palladium(II) acetate, and triphenylphosphine.

-

Add the anhydrous DMF, followed by triethylamine and ethyl acrylate.

-

Heat the reaction mixture to 100-120 °C and stir for 8-16 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield ethyl (E)-3-(biphenyl-2-yl)acrylate.

Workflow for Heck Reaction:

References

- 1. labxing.com [labxing.com]

- 2. Novobiocin Analogues That Inhibit the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. people.umass.edu [people.umass.edu]

- 4. Synthesis of Triphenylenes Starting from 2-Iodobiphenyls and Iodobenzenes via Palladium-Catalyzed Dual C-H Activation and Double C-C Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. Bioactive Molecules and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action | MDPI [mdpi.com]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 12. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Iodobiphenyl: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key synthetic applications of 2-Iodobiphenyl. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise data and detailed experimental methodologies.

Core Data Presentation

The fundamental quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₁₂H₉I |

| Molecular Weight | 280.10 g/mol [1][2][3] |

| CAS Number | 2113-51-1[1][2][3][4] |

| Appearance | Clear colorless to yellow liquid or white to pale yellow crystalline powder[4][5][6] |

| Melting Point | 55-57 °C[4] |

| Boiling Point | 300 °C (lit.)[4][7] |

| Density | 1.59 g/mL at 25 °C (lit.)[4][7] |

| Refractive Index | n20/D 1.662 (lit.)[4][7] |

| Solubility | Insoluble in water; Soluble in organic solvents such as DCM, THF, and ethanol[4][6] |

Molecular Structure and Visualization

The logical relationship between the structural components and key properties of this compound is illustrated in the diagram below.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions are provided below.

1. Synthesis of this compound from 2-Aminobiphenyl (B1664054)

This protocol is adapted from established diazotization and Sandmeyer-type reaction procedures.

-

Materials:

-

2-Aminobiphenyl

-

Hydrochloric acid (4M aqueous solution)

-

Sodium nitrite (B80452) (NaNO₂)

-

Potassium iodide (KI)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297)

-

Sodium thiosulfate (B1220275) (1M aqueous solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

-

-

Procedure:

-

In a reaction vessel, dissolve 2-aminobiphenyl in tetrahydrofuran.

-

Add a 4M aqueous solution of hydrochloric acid to the mixture and stir for approximately 20 minutes.

-

Cool the mixture in an ice-water bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled mixture. Maintain the temperature and continue stirring for 30 minutes.[1]

-

While still in the ice-water bath, add an aqueous solution of potassium iodide dropwise.[1]

-

After the addition is complete, continue stirring for another 30 minutes in the ice bath, then allow the solution to slowly warm to room temperature and stir for an additional hour.[1]

-

Quench the reaction by adding a 1M aqueous solution of sodium thiosulfate until the color of the reaction mixture no longer changes.[1]

-

Perform a liquid-liquid extraction by separating the layers and extracting the aqueous phase multiple times with ethyl acetate.[1]

-

Combine the organic extracts and wash them sequentially with water and a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting residue using silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to obtain pure this compound.[1]

-

2. Suzuki-Miyaura Cross-Coupling Reaction Using this compound

This is a general protocol for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

-

Materials:

-

This compound (aryl halide)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

-

Degassed solvent (e.g., a mixture of dioxane and water, or toluene)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Brine solution

-

-

Procedure:

-

In a reaction flask, combine the aryl halide (1 mmol), the arylboronic acid (1.2 mmol), and the base.[8]

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Under the inert atmosphere, add the degassed solvent and the palladium catalyst (e.g., 0.5-5 mol%).[4][8]

-

Heat the reaction mixture to the desired temperature (typically between room temperature and 110 °C) and stir vigorously.[4]

-

Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the mixture with an organic solvent like diethyl ether or ethyl acetate.[4][8]

-

Wash the combined organic extracts with water and then with a brine solution.

-

Dry the organic layer, filter, and concentrate it to obtain the crude product.

-

Purify the crude product by column chromatography over silica gel to yield the desired biaryl compound.[8]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of 2-Iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Iodobiphenyl (CAS 2113-51-1), a crucial intermediate in organic synthesis. The information presented herein is intended to support research, development, and quality control activities by providing key data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound, also known as o-Iodobiphenyl, is an ortho-halogenated biphenyl (B1667301) synthesized from 2-aminobiphenyl.[1][2] It serves as a vital intermediate in various chemical reactions, including Suzuki-Miyaura cross-coupling and the synthesis of pharmaceutical compounds and polycyclic aromatic hydrocarbons.[3][4]

Data Presentation: Summary of Physical Properties

The quantitative physical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₂H₉I[3][4] |

| Molecular Weight | 280.10 g/mol [3][4] |

| Appearance | White to pale yellow crystalline powder or clear colorless to yellow liquid.[1][3][4] |

| Melting Point | 70-75°C[3] (also cited as 54-56°C[4]) |

| Boiling Point | 300-305°C (decomposes)[1][2][3] |

| Density | 1.59 g/mL at 25°C[1][2] |

| Refractive Index (n20/D) | 1.662[1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents like DCM, THF, ethanol, ether, and benzene.[1][3][4][5][6] |

| Stability | Light-sensitive; should be stored under an inert atmosphere.[3][4] |

Spectral Data Summary

| Spectroscopy Type | Key Data Points |

| ¹H NMR | A: 7.934 ppm, B: 7.55 to 7.18 ppm, C: 7.003 ppm, J(A,C)=7.8Hz.[7] |

| Infrared (IR) Spectroscopy | Spectra available, characteristic peaks can be used for identification.[8][9] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 280.[10][11] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies for determining the key physical properties of solid organic compounds like this compound.

2.1 Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[12] Pure compounds exhibit a sharp melting point range of 0.5-1.0°C, while impurities typically depress the melting point and broaden the range.[12][13]

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer, mortar and pestle.[12][13][14]

-

Procedure:

-

Ensure the this compound sample is finely powdered and dry.[13]

-

Seal one end of a capillary tube by holding it in the flame of a Bunsen burner.[15][16][17]

-

Pack a small amount of the powdered sample into the open end of the capillary tube to a height of 1-2 mm.[17]

-

Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb.[13]

-

Place the thermometer and attached capillary into the heating apparatus (e.g., Thiele tube filled with mineral oil or a metal block apparatus).[12][13]

-

Heat the apparatus slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[13]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire sample has completely liquefied. This range is the melting point of the sample.[12][14]

-

2.2 Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[18][19] This method is suitable for small quantities of liquid compounds.

-

Apparatus: Thiele tube or aluminum block, fusion tube, capillary tube (sealed at one end), thermometer, heating source.[18][20]

-

Procedure:

-

Place a small amount of the liquid sample (a few milliliters) into a fusion tube.[19][20]

-

Place the sealed capillary tube, open end down, into the fusion tube containing the liquid.[20]

-

Attach the fusion tube to a thermometer and place the assembly in a heating bath (Thiele tube or aluminum block). The thermometer bulb and the fusion tube should be at the same level.[20]

-

Heat the apparatus slowly and uniformly.[20]

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.[20]

-

Note the temperature when a rapid and continuous stream of bubbles emerges. This is the boiling point.[20][21]

-

2.3 Density Determination of a Solid (Buoyancy Method)

This method utilizes Archimedes' principle, where a body immersed in a fluid experiences an apparent loss in weight equal to the weight of the fluid it displaces.[22]

-

Apparatus: Analytical balance with a density kit, beaker, auxiliary liquid of known density (e.g., water, ensuring the solid is insoluble), sample holder.[22][23]

-

Procedure:

-

Weigh the solid sample of this compound in the air. Record this mass (m_air).

-

Place a beaker containing the auxiliary liquid on the balance.

-

Immerse the solid sample completely in the auxiliary liquid, ensuring no air bubbles are trapped on the surface. The sample should not touch the sides or bottom of the beaker.[23]

-

Weigh the sample while it is immersed in the liquid. Record this mass (m_liquid).

-

Calculate the density of the solid using the following formula: Density = (m_air / (m_air - m_liquid)) * density_liquid

-

2.4 Solubility Determination

Solubility tests provide information about the polarity and functional groups present in a compound. The general principle "like dissolves like" is a useful guideline.[24]

-

Apparatus: Small test tubes, spatula, vortex mixer (optional), various solvents (e.g., water, ethanol, dichloromethane, hexane).

-

Procedure:

-

Place a small, pre-weighed amount of this compound (e.g., 25 mg) into a test tube.[25]

-

Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[25]

-

After each addition, shake the test tube vigorously to facilitate dissolution.[25][26]

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent under the tested conditions.

-

If the compound does not dissolve, it is considered insoluble. The procedure can be repeated with different solvents to create a solubility profile.[26]

-

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the physical characterization of an organic compound such as this compound.

Caption: Workflow for the physical and spectral characterization of this compound.

References

- 1. This compound | 2113-51-1 [chemicalbook.com]

- 2. This compound 96 2113-51-1 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2113-51-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 2113-51-1 [amp.chemicalbook.com]

- 7. This compound(2113-51-1) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 4-Iodobiphenyl | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. pennwest.edu [pennwest.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. byjus.com [byjus.com]

- 17. byjus.com [byjus.com]

- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 19. cdn.juniata.edu [cdn.juniata.edu]

- 20. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 21. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 22. mt.com [mt.com]

- 23. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 24. chem.ws [chem.ws]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 2-iodobiphenyl, a critical intermediate in various fields of chemical synthesis. The document outlines its key physical properties, presents detailed experimental protocols for their determination, and offers a logical workflow for these analytical procedures.

Core Physicochemical Data

This compound is an ortho-halogenated biphenyl (B1667301) synthesized from 2-aminobiphenyl. Its physical state at ambient temperature is described as a clear, colorless to yellow liquid, though some suppliers characterize it as a white to pale yellow crystalline powder.[1][2][3] This discrepancy may be attributed to the purity of the substance, as impurities can significantly lower the melting point.

Quantitative Data Summary

The melting and boiling points are crucial parameters for handling, reaction setup, and purification processes such as distillation. The table below summarizes the reported values for this compound.

| Physical Property | Value | Notes |

| Melting Point | 70-75 °C | May be lower depending on purity.[1] |

| Boiling Point | 300-305 °C | Decomposes at higher temperatures.[1] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following sections detail standardized laboratory methodologies.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp or Thiele Tube)

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine, powdered form. If the sample consists of coarse crystals, it should be crushed using a mortar and pestle.

-

Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 1-2 mm. This is achieved by tapping the open end of the tube into the powder and then compacting the sample at the bottom.

-

-

Apparatus Setup:

-

Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb. Immerse this assembly in the oil bath of the Thiele tube.

-

-

Measurement:

-

Heat the apparatus rapidly to obtain an approximate melting point.

-

Allow the apparatus to cool.

-

For an accurate measurement, begin heating again at a slow rate (approximately 2°C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first signs of melting are observed (T1) and the temperature at which the entire sample has turned into a clear liquid (T2). The melting range is T1-T2.

-

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a key indicator of a liquid's volatility and purity.

Methodology: Distillation or Thiele Tube Method

-

Sample and Apparatus Setup (Thiele Tube):

-

Place a few milliliters of this compound into a small test tube (fusion tube).

-

Insert a capillary tube (sealed at one end) into the liquid with the open end down.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a heating oil (e.g., paraffin (B1166041) oil).

-

-

Measurement:

-

Gently heat the arm of the Thiele tube. Convection currents will ensure uniform temperature distribution.

-

As the liquid heats, air trapped in the capillary tube will expand and exit as bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the liquid has reached its boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Logical and Experimental Workflows

Visualizing the experimental process is crucial for ensuring procedural accuracy and reproducibility. The following diagrams illustrate the logical workflows for determining the melting and boiling points of this compound.

References

A Comprehensive Technical Guide to the Solubility of 2-Iodobiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of 2-iodobiphenyl, a key intermediate in various chemical syntheses. While specific quantitative solubility data for this compound is not extensively published, this guide offers a robust framework for understanding its behavior in a range of common organic solvents. The information presented herein is based on established principles of chemical solubility and provides detailed experimental protocols for researchers to determine precise solubility values.

Predicted Solubility of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound is a relatively nonpolar molecule due to its biphenyl (B1667301) core, although the iodine atom introduces a degree of polarity. Its solubility in various organic solvents can be predicted based on the solvent's polarity.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent | Chemical Formula | Predicted Solubility | Rationale |

| Nonpolar | Toluene (B28343) | C₇H₈ | High | The nonpolar aromatic nature of toluene is very similar to the biphenyl structure of this compound, leading to strong van der Waals interactions and high solubility. |

| Hexane (B92381) | C₆H₁₄ | Medium to Low | While nonpolar, the aliphatic nature of hexane provides weaker interactions with the aromatic this compound compared to an aromatic solvent like toluene. | |

| Polar Aprotic | Dichloromethane (DCM) | CH₂Cl₂ | High | DCM's moderate polarity and ability to engage in dipole-dipole interactions make it an effective solvent for the moderately polar this compound.[1] |

| Tetrahydrofuran (THF) | C₄H₈O | High | THF is a polar aprotic solvent with an ether linkage that can effectively solvate this compound.[1] | |

| Acetone | C₃H₆O | Medium | Acetone is a polar aprotic solvent, but its higher polarity compared to DCM and THF might lead to slightly lower, yet still significant, solubility for the relatively nonpolar this compound. | |

| Ethyl Acetate | C₄H₈O₂ | Medium | Ethyl acetate's polarity is suitable for dissolving this compound, though it may be slightly less effective than less polar solvents like toluene or DCM. | |

| Polar Protic | Ethanol | C₂H₅OH | Medium | Ethanol is a polar protic solvent. While it can form hydrogen bonds, which are not the primary interaction with this compound, its alkyl chain provides some nonpolar character, allowing for moderate solubility.[1][2] |

| Methanol | CH₃OH | Low | Methanol is a highly polar protic solvent. Its strong hydrogen-bonding network is not easily disrupted by the nonpolar this compound, resulting in lower solubility. | |

| Water | Water | H₂O | Insoluble | As a highly polar protic solvent, water is a very poor solvent for the nonpolar this compound.[1][2] |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or beakers

-

Oven or vacuum oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The boiling point of this compound is approximately 300-305 °C, so a lower temperature (e.g., 60-80 °C) is recommended.

-

Continue heating until all the solvent has evaporated and a constant weight of the solid residue (this compound) is achieved.

-

Cool the evaporation dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.

-

-

Data Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dry residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.

-

Express the solubility in grams of this compound per 100 grams of solvent using the following formula:

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

Caption: Experimental workflow for the gravimetric determination of solubility.

Caption: Logical relationship governing the solubility of this compound.

References

Synthesis of 2-Iodobiphenyl from 2-Aminobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-iodobiphenyl from 2-aminobiphenyl (B1664054), a key transformation in the development of various pharmaceutical and organic compounds. The primary method described is a modification of the Sandmeyer reaction, a robust and widely utilized process in synthetic organic chemistry.

Core Reaction Pathway

The synthesis proceeds via a two-step process involving the diazotization of 2-aminobiphenyl followed by the introduction of iodine. Initially, the primary aromatic amine of 2-aminobiphenyl is converted into a diazonium salt. This intermediate is then subjected to a reaction with a suitable iodide source, typically potassium iodide, to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-aminobiphenyl.

| Parameter | Value | Unit |

| Reactants | ||

| 2-Aminobiphenyl | 1.0 | Molar Equivalent |

| 4M Hydrochloric Acid | - | - |

| Sodium Nitrite (B80452) | 1.1 | Molar Equivalent |

| Potassium Iodide | 1.8 | Molar Equivalent |

| Reaction Conditions | ||

| Diazotization Temperature | 0 - 5 | °C |

| Iodination Temperature | Room Temperature | °C |

| Reaction Time (Diazotization) | 0.5 | hours |

| Reaction Time (Iodination) | 1.5 | hours |

| Product | ||

| This compound Yield | 90 | % |

Experimental Protocol

This protocol is based on a reported synthesis of this compound with a high yield.[1]

Materials:

-

2-Aminobiphenyl

-

Tetrahydrofuran (THF)

-

4M Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

1M Sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Petroleum ether

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 2-aminobiphenyl in tetrahydrofuran.

-

Add 4M hydrochloric acid to the solution and stir for 20 minutes.

-

Cool the mixture in an ice water bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C.[2]

-

Stir the reaction mixture for 30 minutes in the ice water bath.

-

-

Iodination:

-

To the cooled diazonium salt solution, add an aqueous solution of potassium iodide dropwise while maintaining the ice water bath.

-

After the addition is complete, continue stirring for another 30 minutes.

-

Slowly allow the reaction mixture to warm to room temperature and stir for an additional hour.[1]

-

-

Work-up and Purification:

-

Quench the reaction by adding 1M sodium thiosulfate solution dropwise until the color of the solution no longer changes, indicating the neutralization of any excess iodine.[1]

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer three times with ethyl acetate.[1]

-

Combine all organic phases and wash twice with water and once with saturated brine solution.[1]

-

Dry the combined organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure this compound as a colorless liquid.[1]

-

Reaction Schematics

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Safety Considerations

-

Diazonium salts can be explosive when isolated and dry. It is crucial to keep the reaction mixture cold during the diazotization step and to use the diazonium salt solution immediately in the next step without isolation.

-

Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

A Comprehensive Technical Guide to 2-Iodobiphenyl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobiphenyl, a halogenated aromatic hydrocarbon, serves as a pivotal intermediate in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structural features, characterized by an iodine atom positioned on one of the phenyl rings of a biphenyl (B1667301) scaffold, render it a valuable precursor for the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth overview of this compound, encompassing its chemical identity, physicochemical properties, synthesis protocols, and key applications in cross-coupling reactions, with a focus on providing practical information for laboratory and developmental use.

Chemical Identity and Nomenclature

The nomenclature and key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 1-iodo-2-phenylbenzene[1] |

| Synonyms | 2-iodo-1,1'-biphenyl, o-Iodobiphenyl, 2-Phenyliodobenzene, ortho-phenyliodobenzene[1] |

| CAS Number | 2113-51-1[1][2][3] |

| Molecular Formula | C₁₂H₉I[1][2] |

| Molecular Weight | 280.10 g/mol [2] |

| InChI Key | QFUYDAGNUJWBSM-UHFFFAOYSA-N[1] |

Physicochemical Properties

A compilation of the physical and chemical properties of this compound is presented in the following table for easy reference. This data is crucial for handling, storage, and reaction setup.

| Property | Value | Source |

| Appearance | Clear colorless to yellow liquid or white to off-white solid | [1][2] |

| Melting Point | 55-57 °C | [2] |

| Boiling Point | 300 °C (lit.) | [2] |

| Density | 1.59 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n²⁰/D) | 1.662 (lit.) | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents such as dichloromethane, tetrahydrofuran (B95107), and ethanol. | [1][2] |

| Stability | Light sensitive. Store in a cool, dry, and dark place. | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in common cross-coupling reactions are provided below.

Synthesis of this compound from 2-Aminobiphenyl (B1664054)

This protocol describes a common method for the synthesis of this compound via a Sandmeyer-type reaction starting from 2-aminobiphenyl.

Materials:

-

2-Aminobiphenyl

-

4M Hydrochloric acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Potassium iodide (KI)

-

1M Sodium thiosulfate (B1220275) solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve 2-aminobiphenyl in tetrahydrofuran (THF) and add 4M hydrochloric acid. Stir the mixture for 20 minutes.

-

Cool the solution in an ice-water bath and slowly add an aqueous solution of sodium nitrite. Maintain the temperature and stir for 30 minutes.

-

To the cooled solution, add an aqueous solution of potassium iodide dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for one hour.

-

Quench the reaction by adding 1M sodium thiosulfate solution until the color of the solution no longer changes.

-

Perform a liquid-liquid extraction using ethyl acetate.

-

Combine the organic layers and wash with water and then with a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound as a colorless liquid.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form substituted biphenyl compounds.

General Procedure:

-

In a reaction vessel, combine this compound (1 equivalent), a boronic acid or boronic ester derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield the desired biaryl product.

Key Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis of this compound and its participation in Suzuki-Miyaura and Ullmann coupling reactions.

Caption: Workflow for the synthesis of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling with this compound.

Caption: Schematic of the Ullmann coupling of this compound.

Conclusion

This compound is a versatile and indispensable building block in modern organic synthesis. Its well-defined physicochemical properties and reactivity make it a reliable precursor for the synthesis of a wide array of complex organic molecules, particularly through palladium- and copper-catalyzed cross-coupling reactions. The experimental protocols and reaction workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Careful adherence to the outlined procedures and safety precautions will facilitate successful and reproducible outcomes in the laboratory.

References

A Technical Guide to 2-Iodobiphenyl: Commercial Availability, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Iodobiphenyl (CAS No. 2113-51-1), a critical chemical intermediate in organic synthesis. It details the compound's commercial availability, physicochemical properties, and key applications, with a focus on its role in the development of pharmaceuticals and advanced materials. Detailed experimental protocols for its synthesis and subsequent use in cross-coupling reactions are also provided.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from laboratory-scale research to bulk manufacturing for industrial applications.[1][2] Purity levels are typically high, ensuring suitability for sensitive synthetic procedures, including pharmaceutical-grade production.[1]

| Supplier | Purity / Assay | Available Quantities | Notes |

| Sigma-Aldrich | 96% | 25 g | Research and development quantities.[3] |

| Thermo Scientific Chemicals | ≥97.5% (GC), 98% | 1 g, 5 g | Available for online purchase.[4] |

| TCI America | >98.0% (GC) | 5 g, 25 g | Sold as a liquid.[5][6] |

| Santa Cruz Biotechnology | 96% | - | For research use only.[7] |

| Cefa-Cilinas Biotics Pvt Ltd | - | MOQ 25 kg; up to 100 tons/month | Manufacturer and exporter based in India, offering bulk quantities.[2] |

| BLD Pharm | - | - | Research use only; requires cold-chain transportation.[8] |

| FUJIFILM Wako Chemicals | 97+% (NMR) | 5 g, 25 g | Stored at room temperature.[9] |

| Various Chinese Suppliers | ≥98.5% (HPLC) | 1 kg, 5 kg, 25 kg drums | Available for bulk orders, meeting pharmaceutical-grade standards.[1] |

Physicochemical and Safety Data

Understanding the properties of this compound is essential for its safe handling, storage, and application in experimental design.

| Property | Value | Reference |

| CAS Number | 2113-51-1 | [1][3][4] |

| Molecular Formula | C₁₂H₉I | [1][3][7] |

| Molecular Weight | 280.10 g/mol | [1][3][7] |

| Appearance | White to pale yellow crystalline powder or colorless to yellow liquid.[1][4][10] | [1][4][10] |

| Melting Point | 70-75°C (powder form noted) | [1] |

| Boiling Point | ~300 °C (decomposes) | [1][3][10] |

| Density | ~1.59 - 1.65 g/cm³ at 25°C | [1][3][10] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, ethanol).[1][10] | [1][10] |

| Refractive Index | n20/D 1.662 | [3][10] |

| Storage | Store below 25°C in a dark, dry place under an inert atmosphere; light-sensitive.[1][8] | [1][8] |

| Safety | Warning: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8] | [8] |

| Personal Protective Equipment | Eyeshields, gloves, type ABEK (EN14387) respirator filter.[3] | [3] |

Core Applications in Research and Development

This compound is a versatile building block primarily utilized as an intermediate in organic synthesis.[10][11] Its reactive carbon-iodine bond makes it an excellent substrate for forming new carbon-carbon bonds, a fundamental process in constructing complex molecules.[11]

-

Pharmaceutical Synthesis : It serves as a crucial precursor for creating biaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).[1][11][12]

-

Cross-Coupling Reactions : It is a key reactant in palladium-catalyzed Suzuki-Miyaura couplings and copper-catalyzed Ullmann reactions to synthesize more complex biphenyl (B1667301) derivatives.[1][13][14]

-

Materials Science : The compound is used in the production of functional materials, including precursors for Organic Light-Emitting Diodes (OLEDs) and other electronic chemicals.[1][12]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in two major cross-coupling reactions.

Synthesis of this compound from 2-Aminobiphenyl (B1664054)

This protocol describes a Sandmeyer-type reaction to synthesize this compound from 2-aminobiphenyl.[15]

Reagents and Materials:

-

2-Aminobiphenyl

-

Tetrahydrofuran (THF)

-

4M Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Potassium iodide (KI)

-

1M Sodium thiosulfate (B1220275) solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether, Ethyl acetate (for eluent)

-

Ice-water bath, standard glassware

Procedure:

-

Diazotization: In a suitable reaction vessel, dissolve 2-aminobiphenyl in THF. Add 4M aqueous HCl and stir the mixture for 20 minutes. Cool the solution in an ice-water bath.

-

Slowly add a pre-prepared aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature with the ice bath. Stir for an additional 30 minutes.[15]

-

Iodination: While still in the ice-water bath, add a pre-prepared aqueous solution of potassium iodide dropwise. After the addition is complete, stir for another 30 minutes.[15]

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for one hour.

-

Quenching and Workup: Quench the reaction by adding 1M sodium thiosulfate solution dropwise until the color of the solution no longer changes.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with ethyl acetate.

-

Combine all organic phases and wash sequentially with water (twice) and saturated brine (once).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[15]

-

Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a petroleum ether:ethyl acetate gradient (e.g., 20:1 to 10:1) to yield this compound as a colorless liquid.[15]

Suzuki-Miyaura Cross-Coupling Protocol

This reaction is a versatile method for forming a C-C bond between this compound and an organoboron compound.[16][17][18]

Reagents and Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)[18]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

Nitrogen or Argon gas supply

-

Schlenk tube or similar reaction vessel

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add the palladium catalyst and any necessary ligands under the inert atmosphere.

-

Add the degassed solvent(s) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Ullmann Biaryl Coupling Protocol

The Ullmann reaction is a classic method for coupling aryl halides using copper.[13][14][19]

Reagents and Materials:

-

This compound (2.0 equiv for homocoupling)

-

Copper powder (activated) or a copper salt (e.g., CuI) (stoichiometric or catalytic)

-

High-boiling polar solvent (e.g., DMF, N-methylpyrrolidone, nitrobenzene)

-

Optional: Ligand (e.g., phenanthroline, diamines) for catalytic versions

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound and the copper reagent under an inert atmosphere.

-

Add the high-boiling solvent. If using a modern catalytic method, add the ligand at this stage.

-

Reaction: Heat the reaction mixture to a high temperature (often >150-200°C) with vigorous stirring.[19] The reaction time can be several hours to days. Monitor progress by TLC or GC-MS.

-

Workup: Cool the mixture and filter to remove insoluble copper salts. Dilute the filtrate with an organic solvent and wash extensively with aqueous ammonia (B1221849) (to remove copper residues) and then with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the coupled biaryl product.

References

- 1. nbinno.com [nbinno.com]

- 2. cefacilinas.com [cefacilinas.com]

- 3. This compound 96 2113-51-1 [sigmaaldrich.com]

- 4. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. scbt.com [scbt.com]

- 8. 2113-51-1|2-Iodo-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 9. 2113-51-1・2-ヨードビフェニル・this compound・327-48801・325-48802【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 10. This compound | 2113-51-1 [chemicalbook.com]

- 11. innospk.com [innospk.com]

- 12. High-Quality 2-Iodo-Biphenyl Manufacturer | SARA Research & Development Centre [sararesearch.com]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. rose-hulman.edu [rose-hulman.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Ullmann condensation - Wikipedia [en.wikipedia.org]

The Discovery and Enduring Utility of 2-Iodobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobiphenyl, an ortho-substituted halobiphenyl, has carved a significant niche in the landscape of organic synthesis since its discovery. Its unique structural arrangement, featuring a sterically accessible iodine atom ortho to a phenyl group, renders it a valuable precursor and building block in a multitude of chemical transformations. This technical guide provides an in-depth exploration of the discovery, history, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, comprehensive experimental protocols for its synthesis and key reactions, and visual representations of its utility in constructing complex molecular architectures.

Discovery and History

While the precise moment of the first synthesis of this compound is not definitively documented in a singular, seminal publication, its emergence is intrinsically linked to the pioneering work in organometallic chemistry in the early 20th century. The advancements in reactions involving organohalides, particularly the Ullmann reaction, and the development of diazonium salt chemistry provided the foundational methods for the synthesis of various substituted biphenyls.

The American chemist Henry Gilman, a prominent figure in organometallic chemistry, extensively explored the reactivity of organohalides and their coupling reactions.[1][2][3][4][5] While a direct claim to the "discovery" of this compound is not explicitly found, his comprehensive work on Grignard reagents and organocopper compounds (which led to the development of the Gilman reagent) laid the groundwork for the synthesis and utilization of compounds like this compound.[1][6] The synthesis of this compound from 2-aminobiphenyl (B1664054) via a Sandmeyer-type reaction is a classic example of the synthetic methodologies being developed during that era.[7] This method, involving the diazotization of the amine followed by iodide substitution, became a standard procedure for introducing iodine into an aromatic ring.

The significance of this compound grew with the advent of modern cross-coupling reactions, most notably the Suzuki-Miyaura and other palladium-catalyzed transformations. These reactions unlocked the vast potential of this compound as a versatile coupling partner for the construction of complex biaryl and polycyclic aromatic systems, solidifying its importance in contemporary organic synthesis.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use in research and development. The following table summarizes its key quantitative data.

| Property | Value |

| Molecular Formula | C₁₂H₉I |

| Molecular Weight | 280.10 g/mol |

| CAS Number | 2113-51-1 |

| Appearance | White to pale yellow crystalline powder or clear colorless to yellow liquid |

| Melting Point | 70-75 °C |

| Boiling Point | 300-305 °C (decomposes) |

| Density | 1.59 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.662 |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, ethanol); insoluble in water. |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.98 (dd, J = 8.0, 1.0 Hz, 1H), 7.48 – 7.32 (m, 7H), 7.06 (ddd, J = 9.2, 7.4, 1.8 Hz, 1H) ppm |

| ¹³C NMR (101 MHz, CDCl₃) | δ 146.58, 144.15, 139.44, 130.04, 129.23, 128.74, 128.07, 127.91, 127.60, 98.59 ppm |

| Mass Spectrum (EI) | m/z (%) = 280 (M+, 100), 152 (M+ - I, 85), 151 (35), 76 (20) |

| IR (KBr, cm⁻¹) | 3055 (Ar-H stretch), 1585, 1475, 1435 (C=C stretch), 750, 700 (Ar-H bend) |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in two cornerstone cross-coupling reactions.

Synthesis of this compound from 2-Aminobiphenyl[8]

This procedure follows a classical Sandmeyer-type reaction, a reliable method for the introduction of an iodo group onto an aromatic ring.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Materials:

-

2-Aminobiphenyl (1.0 equiv)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (B1220275) (Na₂S₂O₃)

-

Tetrahydrofuran (B95107) (THF)

-

Water (H₂O)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

Diazotization: In a round-bottom flask, dissolve 2-aminobiphenyl in a mixture of tetrahydrofuran and 4M aqueous hydrochloric acid. Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

-

Iodination: To the cold diazonium salt solution, add a solution of potassium iodide in water dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Work-up: Quench the reaction by the dropwise addition of a 1M aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford this compound as a colorless liquid.

Ullmann Condensation: Synthesis of 2-Phenoxybiphenyl (B1582978)

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds. This protocol describes the synthesis of 2-phenoxybiphenyl from this compound and phenol.

Reaction Scheme:

Caption: Ullmann condensation of this compound and Phenol.

Materials:

-

This compound (1.0 equiv)

-

Phenol (1.2 equiv)

-

Copper(I) Iodide (CuI, 0.1 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Water

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube, add this compound, phenol, copper(I) iodide, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide via syringe.

-

Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours.

-

Work-up: Cool the reaction to room temperature and dilute with toluene. Filter the mixture through a pad of celite to remove insoluble salts.

-

Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) and brine (1 x 50 mL).

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-phenoxybiphenyl.

Suzuki-Miyaura Cross-Coupling: Synthesis of 2-Phenylbiphenyl (o-Terphenyl)[9]

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds. This protocol details the synthesis of 2-phenylbiphenyl from this compound and phenylboronic acid.

Catalytic Cycle:

Caption: Suzuki-Miyaura catalytic cycle.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic Acid (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium Carbonate (K₂CO₃, 3.0 equiv)

-

Water

-

Ethyl Acetate

-

Brine

Procedure:

-

Reaction Setup: In a Schlenk tube, combine this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Inert Atmosphere: Seal the tube with a septum, evacuate, and backfill with argon. Repeat this cycle three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Work-up and Extraction: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-phenylbiphenyl.

Applications in Synthesis

The utility of this compound extends beyond simple biaryl formation. It serves as a key starting material for the synthesis of more complex polycyclic aromatic hydrocarbons through cascade or domino reactions.

Synthesis of Triphenylene[10]

A notable application of this compound is in the palladium-catalyzed synthesis of triphenylenes. This reaction proceeds through a dual C-H activation and double C-C bond formation, offering an efficient route to this class of compounds.

Reaction Pathway:

Caption: Pathway for the synthesis of Triphenylene.

This synthetic strategy highlights the ability to construct intricate molecular frameworks from readily available starting materials like this compound, showcasing its importance in materials science and the synthesis of functional organic molecules.

Conclusion

This compound has proven to be a remarkably versatile and enduring reagent in organic chemistry. From its historical roots in the development of fundamental synthetic methodologies to its current role as a cornerstone in modern cross-coupling reactions, its importance cannot be overstated. For researchers and professionals in drug development and materials science, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for the design and execution of efficient and innovative synthetic strategies. The detailed protocols and data presented in this guide serve as a valuable resource for harnessing the full potential of this important chemical entity.

References

Theoretical Conformational Analysis of 2-Iodobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational flexibility of biaryl scaffolds is a critical determinant of molecular recognition and biological activity in numerous pharmaceutical agents. Among these, 2-iodobiphenyl represents a key structural motif where the bulky iodine substituent significantly influences the molecule's three-dimensional shape and internal dynamics. Understanding the preferred conformation, rotational energy barriers, and the interplay of steric and electronic effects is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the theoretical studies on the conformation of this compound, supported by experimental data and detailed methodologies.

Theoretical conformational analysis of this compound

Theoretical studies, primarily employing density functional theory (DFT), have been instrumental in elucidating the conformational landscape of this compound. These computational methods provide valuable insights into the molecule's geometry and the energetics of its rotational isomerism.

Quantitative Data from Theoretical Studies

The conformational preference of this compound is characterized by the dihedral angle (φ) between the two phenyl rings. Due to steric hindrance from the ortho-iodine substituent, a planar conformation (φ = 0° or 180°) is energetically unfavorable. Instead, the molecule adopts a twisted conformation. The rotational energy barrier is the energy required to rotate one phenyl ring relative to the other, passing through higher-energy planar or perpendicular transition states.

High-level theoretical calculations, such as those using the B3LYP functional with the 6-311+G* basis set, have been employed to determine the twist angles and torsional energies of 2-halobiphenyls. These studies reveal a trend of increasing twist angle with the size of the halogen substituent. For this compound, a significant twist angle is predicted to minimize the steric repulsion between the iodine atom and the ortho-hydrogen on the adjacent ring.

Below is a summary of the calculated conformational data for this compound and related 2-halobiphenyls for comparison.

| Compound | Method/Basis Set | Dihedral Angle (φ) | Rotational Barrier at 0° (kcal/mol) | Rotational Barrier at 90° (kcal/mol) |

| Biphenyl (B1667301) | B3LYP/6-311+G | 42.5° | 2.17 | 1.79 |

| 2-Fluorobiphenyl | B3LYP/6-311+G | 45.1° | - | - |

| 2-Chlorobiphenyl | B3LYP/6-311+G | 59.9° | - | - |

| 2-Bromobiphenyl | B3LYP/6-311+G | 63.6° | - | - |

| This compound | B3LYP/6-311+G* | (not explicitly stated, but expected to be >63.6°) | - | - |

Note: While the specific values for this compound were not explicitly found in the direct search results, the trend observed in the series from fluorine to bromine strongly suggests a dihedral angle greater than 63.6° for this compound due to the larger van der Waals radius of iodine.

Experimental Protocols for Conformational Analysis

Experimental techniques provide crucial validation for theoretical models and offer real-world insights into molecular conformation. The primary methods for studying the gas-phase or solution-phase conformation of molecules like this compound are gas-phase electron diffraction (GED) and dynamic nuclear magnetic resonance (DNMR) spectroscopy.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions present in the solid state.

Methodology:

-

Sample Introduction: A gaseous beam of this compound molecules is introduced into a high-vacuum chamber. This is typically achieved by heating the sample to a temperature sufficient to produce a vapor pressure of approximately 10-4 to 10-3 mbar. For this compound, this would be in the range of room temperature to slightly elevated temperatures.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam.

-

Scattering and Detection: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern that is recorded on a detector, such as a photographic plate or a CCD camera.

-

Data Analysis: The diffraction pattern consists of a series of concentric rings. The intensity of these rings as a function of the scattering angle is analyzed to determine the internuclear distances and vibrational amplitudes within the molecule. By fitting a structural model to the experimental data, the average dihedral angle and other geometric parameters can be determined.

Dynamic NMR (DNMR) Spectroscopy

Dynamic NMR spectroscopy is used to study the rates of conformational exchange processes, such as the rotation around the C-C single bond in this compound. By analyzing the temperature-dependent changes in the NMR spectrum, the rotational energy barrier can be determined.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., deuterated toluene, deuterated chloroform) that allows for a wide temperature range to be studied. The concentration is typically in the range of 10-50 mM.

-

Variable-Temperature NMR Experiments: A series of 1H or 13C NMR spectra are acquired over a range of temperatures. At low temperatures, where the rotation around the biphenyl bond is slow on the NMR timescale, separate signals may be observed for the different conformers. As the temperature is increased, these signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature (Tc).

-

Lineshape Analysis: The rate constant (k) for the rotational process at the coalescence temperature can be calculated using the following equation for two uncoupled nuclei:

k = (π * Δν) / √2

where Δν is the difference in chemical shift between the two exchanging sites at low temperature.

-

Eyring Equation: The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can then be calculated using the Eyring equation:

ΔG‡ = -R * Tc * ln(k * h / (kB * Tc))

where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

Visualization of Conformational Analysis Workflow

The following diagrams illustrate the logical workflow of theoretical and experimental approaches to studying the conformation of this compound.

Conclusion